molecular formula C38H35O4P-2 B12564465 [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate CAS No. 184016-73-7

[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate

Cat. No.: B12564465
CAS No.: 184016-73-7
M. Wt: 586.7 g/mol
InChI Key: XNVNEQYWQUHODW-UHFFFAOYSA-L
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Description

[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate: is a complex organic compound with a unique structure that includes multiple aromatic rings and phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of phosphate groups. Common reagents used in these reactions include organophosphates, aromatic hydrocarbons, and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of high-pressure reactors and advanced purification methods ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the aromatic rings, with common reagents including halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: In biological research, this compound may be used to study enzyme interactions and as a probe in biochemical assays.

Medicine: Potential medical applications include its use as a drug candidate for targeting specific biochemical pathways.

Industry: In industry, this compound can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Uniqueness: What sets [1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate apart is its unique structure, which allows for specific interactions with molecular targets and its versatility in various applications across different fields.

Properties

CAS No.

184016-73-7

Molecular Formula

C38H35O4P-2

Molecular Weight

586.7 g/mol

IUPAC Name

[1-(2,3-diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate

InChI

InChI=1S/C38H37O4P/c1-24-20-26(3)34(27(4)21-24)37(35-28(5)22-25(2)23-29(35)6)38(42-43(39,40)41)33-19-13-18-32(30-14-9-7-10-15-30)36(33)31-16-11-8-12-17-31/h7-23H,1-6H3,(H2,39,40,41)/p-2

InChI Key

XNVNEQYWQUHODW-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=C(C2=CC=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OP(=O)([O-])[O-])C5=C(C=C(C=C5C)C)C)C

Origin of Product

United States

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